Dencichine

Descripción

Dencichin has been reported in Lathyrus latifolius and Lathyrus sativus with data available.

Propiedades

IUPAC Name |

(2S)-2-amino-3-(oxaloamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEQFPMRODQIKX-REOHCLBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967517 |

Source

|

| Record name | 3-(Oxaloamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5302-45-4 |

Source

|

| Record name | Dencichine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5302-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dencichin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005302454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Oxaloamino)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DENCICHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8VT5BZ48B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Dencichine from Lathyrus sativus: A Technical Chronicle

Introduction

Dencichine, a non-protein amino acid, holds a unique position in the scientific realm, recognized both for its therapeutic hemostatic properties in traditional medicine and its notorious role as a neurotoxin.[1][2][3] Chemically identified as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), this compound was first isolated not from a medicinal herb, but from the seeds of the grass pea, Lathyrus sativus.[1][4][5][6][7] The consumption of grass pea as a dietary staple, particularly during times of famine due to its drought resistance, has been historically linked to a debilitating neurological disorder known as neurolathyrism, characterized by irreversible paralysis of the lower limbs.[8][9][10] This guide provides an in-depth technical account of the historical discovery, isolation, and characterization of this compound from Lathyrus sativus, detailing the seminal experimental protocols and subsequent analytical advancements.

Historical Context and Initial Isolation

The investigation into the toxic principle of Lathyrus sativus was driven by the urgent need to understand the etiology of neurolathyrism. In 1964, a breakthrough was achieved by S. L. Rao, P. R. Adiga, and P. S. Sarma, who successfully isolated and characterized the neurotoxic compound from the seeds.[7][11] Their work established for the first time the chemical identity of the causative agent of this crippling disease.

The isolated compound was found to be highly acidic and, upon acid hydrolysis, yielded oxalic acid and L-α,β-diaminopropionic acid.[11] This led to its identification as β-N-oxalyl-L-α,β-diaminopropionic acid, or β-ODAP.[1][11]

Experimental Protocols

The methodologies for studying this compound have evolved significantly since its discovery. The original isolation protocol laid the groundwork, while modern chromatographic techniques have enabled highly sensitive and specific quantification.

1. Seminal Protocol: Isolation and Characterization (Rao et al., 1964)

The pioneering work to isolate the neurotoxin involved a multi-step extraction and purification process from Lathyrus sativus seeds.

-

Extraction: The seed meal was initially steeped in hot water to extract water-soluble components.

-

Purification via Ion-Exchange Chromatography: The aqueous extract was then subjected to ion-exchange chromatography. A Dowex-1-acetate column was used, which retained the acidic neurotoxin.

-

Elution: The toxin was eluted from the column using a gradient of acetic acid.

-

Crystallization: The fractions containing the toxin were pooled, concentrated, and the compound was crystallized from an aqueous ethanol solution.

-

Characterization: The identity of the isolated compound was confirmed through:

-

Acid Hydrolysis: Breaking down the molecule into its constituent parts (oxalic acid and diaminopropionic acid).[11]

-

pKa Determination: Titration to determine the acidity constants of the functional groups, which were found to be approximately 1.95, 2.95, and 9.25.[11]

-

Optical Rotation Measurement: Determining the specific rotation, which was recorded as -36.9°.[11]

-

2. Modern Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

Modern analysis of this compound (β-ODAP) relies heavily on HPLC for its accuracy and sensitivity.[4][5] Several HPLC-based methods have been developed, including those with pre-column derivatization and direct detection.

-

Sample Preparation (Without Derivatization):

-

Plant material (e.g., seeds, leaves) is dried at 60°C and ground into a fine powder (80 mesh).[5]

-

A precise amount of powder (e.g., 0.1 g) is weighed into a centrifuge tube.[5]

-

An extraction solvent (e.g., 1.0 mL of 70% acetonitrile or double-distilled water) is added.[4][5]

-

The mixture undergoes ultrasonic extraction for a specified duration (e.g., 45-75 minutes) at a controlled temperature (e.g., 20°C).[4][5]

-

The sample is centrifuged (e.g., at 9168 x g for 3 minutes) to pellet solid debris.[5]

-

The supernatant is collected and filtered through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

Chromatographic Conditions (HPLC-DAD):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: Diode Array Detector (DAD) set to a specific wavelength for quantification.

-

Flow Rate: Typically around 1.0 mL/min.

-

Quantitative Data

The following tables summarize key quantitative data related to the discovery and analysis of this compound.

Table 1: Physicochemical Properties of this compound (β-ODAP) from Lathyrus sativus

| Parameter | Value | Reference |

|---|---|---|

| Yield from Seeds | 0.5% | [11] |

| Specific Rotation [α]D | -36.9° | [11] |

| pKa Values | 1.95, 2.95, 9.25 |[11] |

Table 2: Comparison of Modern Analytical Methods for this compound Quantification

| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| HPLC-DAD | 6.25 - 400 µg/mL | 0.10 mg/g | 0.33 mg/g | [4] |

| GC-MS (with ECF derivatization) | 10 - 800 µg/mL | 0.5 µg/mL | 2 µg/mL |[2] |

Table 3: β-ODAP Content in Lathyrus Species

| Species/Genotype | β-ODAP Content (% of seed weight) | Reference |

|---|---|---|

| Lathyrus sativus (General range) | 0.02% - 2.59% | [8] |

| Low Toxin Line (IG118563) | 0.150% | [12] |

| Low Toxin Lines (General) | < 0.10% |[12] |

Visualizations

The following diagrams illustrate the key workflows and pathways associated with this compound.

Caption: Workflow of the original 1964 isolation and characterization of this compound.

Caption: A typical modern workflow for quantifying this compound using HPLC-DAD.

Caption: Key steps in the proposed biosynthetic pathway of this compound.

Pharmacological Signaling

While discovered as a neurotoxin in Lathyrus, subsequent research on this compound from medicinal sources like Panax notoginseng has elucidated its therapeutic mechanisms, such as its role in bone metabolism. This compound has been shown to inhibit bone loss by interfering with key signaling pathways in osteoclasts.

Caption: this compound inhibits RANKL-induced NF-κB and MAPK pathways to suppress osteoclast formation.[4]

The discovery of this compound from Lathyrus sativus is a pivotal chapter in phytochemistry and toxicology. It began with the quest to solve the mystery of neurolathyrism and resulted in the isolation and characterization of β-ODAP. This foundational work paved the way for the development of sophisticated analytical techniques for its detection and quantification, which are crucial for developing low-toxin, safe varieties of grass pea for consumption. Furthermore, understanding its structure opened avenues for exploring its paradoxical pharmacological activities, demonstrating the profound and often dual nature of natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Determination of this compound in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. THE ISOLATION AND CHARACTERIZATION OF BETA-N-OXALYL-L-ALPHA,BETA-DIAMINOPROPIONIC ACID: A NEUROTOXIN FROM THE SEEDS OF LATHYRUS SATIVUS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. daneshyari.com [daneshyari.com]

- 11. researchgate.net [researchgate.net]

- 12. Investigating Genetic Diversity and Correlations Between Mineral Concentration and Neurotoxin (β-ODAP) Content in the Lathyrus Genus | MDPI [mdpi.com]

physical and chemical properties of Dencichine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dencichine, a non-protein amino acid found primarily in Panax notoginseng, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a thorough examination of its mechanisms of action, with a focus on the signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound-based therapeutics.

Physicochemical Properties

This compound, systematically named (2S)-2-amino-3-(oxaloamino)propanoic acid, is a water-soluble compound. Its fundamental physical and chemical characteristics are summarized in the tables below.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(oxaloamino)propanoic acid | |

| Synonyms | β-N-oxalyl-L-α,β-diaminopropionic acid, β-ODAP | |

| CAS Number | 5302-45-4 | |

| Molecular Formula | C₅H₈N₂O₅ | |

| Molecular Weight | 176.13 g/mol | |

| Appearance | White solid | [1] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 206 °C | |

| Solubility | Soluble in water | |

| UV-Vis λmax | 215 nm (in water) |

Note: Specific pKa values and detailed NMR spectral data with definitive peak assignments are not consistently reported in the literature and would require experimental determination for precise characterization.

Experimental Protocols

Extraction of this compound from Panax notoginseng

This protocol is adapted from a high-performance liquid chromatography (HPLC) method for the quantification of this compound.[2]

Materials and Equipment:

-

Dried and powdered Panax notoginseng rootlets

-

Deionized water (ddH₂O)

-

Acetonitrile (HPLC grade)

-

Centrifuge

-

Ultrasonic cleaner

-

Vortex mixer

-

HPLC system with a Diode Array Detector (DAD)

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Sample Preparation: Weigh 0.1 g of powdered P. notoginseng into a microcentrifuge tube.

-

Extraction: Add 1.0 mL of ddH₂O to the tube. Vortex thoroughly to mix.

-

Ultrasonication: Place the tube in an ultrasonic cleaner and sonicate for 45 minutes.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Acetonitrile Precipitation: Add an appropriate volume of acetonitrile to the supernatant to precipitate proteins and other interfering substances. Vortex and centrifuge again.

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analysis: The sample is now ready for HPLC analysis.

Quantification of this compound by HPLC

HPLC Conditions:

-

Column: HILIC column

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., ammonium formate)

-

Flow Rate: 0.8 mL/min

-

Detection: Diode Array Detector (DAD) at 215 nm

-

Injection Volume: 10 µL

-

Quantification: Based on a calibration curve generated from this compound standards of known concentrations.

Chemical Synthesis of this compound

The following is a general synthetic route for this compound, starting from L-asparagine, as described in the patent literature.[1] This process involves protection, degradation, and subsequent acylation.

Workflow for the Chemical Synthesis of this compound

Caption: General workflow for the chemical synthesis of this compound.

Signaling Pathways and Mechanisms of Action

This compound exhibits a range of pharmacological effects, primarily related to hemostasis, anti-inflammatory activity, and neuroprotection. These effects are mediated through the modulation of specific intracellular signaling pathways.

Hemostatic Effects

This compound is well-known for its hemostatic properties, which involve a multi-faceted mechanism targeting the coagulation cascade and platelet function.

Signaling Pathway of this compound in Hemostasis

Caption: this compound's modulation of platelet activation and the coagulation cascade.

This compound enhances platelet aggregation by interacting with AMPA receptors on the platelet surface. This leads to an increase in intracellular calcium levels and a decrease in cyclic AMP (cAMP), both of which promote platelet activation. Furthermore, it stimulates the production of thromboxane A2 (TXA2), a potent platelet agonist. Simultaneously, this compound activates factors within the coagulation cascade, leading to the formation of a stable fibrin clot.

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties, which are, in part, mediated by the inhibition of the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the TLR4/NF-κB Signaling Pathway by this compound

References

A Technical Guide to the Molecular Structure and Stereochemistry of Dencichine

Abstract: Dencichine, a non-protein amino acid, is a key bioactive compound found in traditional medicinal herbs such as Panax notoginseng and is also identified as a neurotoxic agent in plants like Lathyrus sativus.[1] Its chemical identity is β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP).[1][2] This compound exhibits significant pharmacological activities, most notably as a hemostatic agent, but also possesses anti-inflammatory and bone-protective effects.[2][3] This technical guide provides an in-depth analysis of the molecular structure and absolute stereochemistry of this compound. It consolidates physicochemical data, details experimental protocols for its synthesis and analysis, and illustrates its interactions with key biological pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Molecular Identity and Structure

This compound is structurally derived from L-α,β-diaminopropionic acid, where the β-amino group is acylated with an oxalyl group.[4][5] This unique structure is responsible for its diverse biological activities.

-

Systematic IUPAC Name: (2S)-2-amino-3-(oxaloamino)propanoic acid[4][6]

-

Common Names: this compound, Dencichin, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), BOAA[1][3][5]

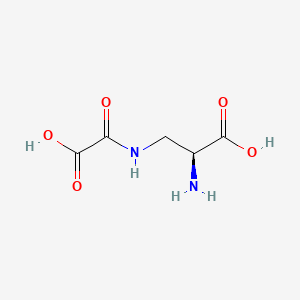

The core structure consists of a propanoic acid backbone with two amino groups at the α and β positions (C2 and C3). The α-carbon is a chiral center, conferring specific stereoisomerism to the molecule. The β-amino group is attached to an oxalyl moiety.

Figure 1: Functional groups of the this compound molecule.

Stereochemistry and Absolute Configuration

The stereochemistry of this compound is critical to its biological function. The molecule contains a single stereocenter at the α-carbon (C2).

-

Chiral Center: The C2 carbon atom is bonded to four different substituents: a hydrogen atom (-H), an amino group (-NH₂), a carboxyl group (-COOH), and a -CH₂NH(CO)COOH group.

-

Absolute Configuration: The absolute configuration of the naturally occurring this compound is (S) , as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] This corresponds to the L-configuration in the D/L system for amino acids, as it is structurally related to L-alanine.[7] The InChIKey, NEEQFPMRODQIKX-REOHCLBHSA-N, and Isomeric SMILES, C(--INVALID-LINK--N)NC(=O)C(=O)O, definitively encode this stereochemistry.[4][6]

The CIP priority is assigned as follows:

-

-NH₂ (highest atomic number)

-

-COOH

-

-CH₂NH(CO)COOH

-

-H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from priority 1 to 3 proceeds in a counter-clockwise direction, defining the stereocenter as (S).

Figure 2: Cahn-Ingold-Prelog priority assignment for this compound's chiral center.

Physicochemical and Analytical Data

Quantitative data for this compound has been established through various analytical techniques, which are crucial for its identification, quantification, and quality control.

| Property | Value | Source |

| Molecular Weight | 176.13 | [3] |

| Exact Mass | 176.0433 | [3] |

| Elemental Analysis | C: 34.10%, H: 4.58%, N: 15.91%, O: 45.42% | [3] |

| Melting Point | 206°C | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Refractive Index | 1.556 | [5] |

| Appearance | Crystalline Solid | [] |

| Table 1: Physicochemical Properties of this compound. |

| Parameter | HPLC-DAD | GC-MS (with ECF derivatization) |

| Linearity Range | 6.25 - 400 µg/mL | 10 - 800 µg/mL |

| Correlation Coefficient | R² = 0.9993 | r² = 0.9988 |

| Limit of Detection (LOD) | 0.10 µg/mL | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.33 µg/mL | 2 µg/mL |

| Source | [2] | [10] |

| Table 2: Quantitative Analytical Parameters for this compound. |

Experimental Protocols

The structural elucidation and synthesis of this compound rely on established chemical and analytical methodologies.

Structural Elucidation: X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure and absolute configuration of a crystalline molecule.[11][12] While a specific crystallographic report for this compound was not detailed in the provided results, the general workflow is a standard and essential procedure for confirming its (S)-configuration.

Figure 3: Standard experimental workflow for structural determination via X-ray crystallography.

Chemical Synthesis

An improved chemical synthesis method for this compound has been developed to overcome low extraction rates from natural sources.[13] The process starts with L-asparagine, ensuring the correct stereochemistry is maintained throughout the synthesis.

Protocol Summary:

-

Protection: L-asparagine is reacted with tert-Butyl dicarbonate (Boc₂O) in a basic solution at room temperature to yield Boc-L-asparagine.[13]

-

Degradation/Rearrangement: Boc-L-asparagine undergoes a Hofmann-like rearrangement using iodobenzene diacetate in an acidic mixed solvent system (e.g., acetonitrile, water, citric acid) to produce Boc-L-α,β-diaminopropionic acid.[13]

-

Acylation: The protected diaminopropionic acid is then reacted with oxalyl chloride in a solvent such as 1,4-dioxane at room temperature for approximately 6 hours.[13]

-

Deprotection & Purification: The resulting crude product is processed and recrystallized to yield pure this compound.[13]

Figure 4: Workflow for the chemical synthesis of this compound from L-asparagine.

Biological Context and Signaling Pathways

This compound's therapeutic effects are linked to its interaction with specific cellular signaling pathways. Its ability to modulate osteoclastogenesis is of particular interest for treating bone loss diseases.

Inhibition of Osteoclastogenesis

In vivo studies have shown that this compound can alleviate bone loss.[2] At the molecular level, it suppresses the differentiation of osteoclasts (osteoclastogenesis) by inhibiting key signaling pathways mediated by RANKL (Receptor Activator of Nuclear Factor κB Ligand).[3] Specifically, this compound prevents the phosphorylation of essential components in the NF-κB (p50, p65) and MAPK (p38, ERK, JNK) pathways.[3]

Figure 5: this compound's inhibitory action on RANKL-mediated signaling pathways.

Engineered Biosynthesis

To provide a sustainable source of this compound, an artificial biosynthetic pathway has been successfully engineered in Escherichia coli.[14][15] This synthetic biology approach circumvents the challenges of chemical synthesis and extraction from natural sources. The pathway is designed around the synthesis of two key precursors, L-2,3-diaminopropionate and oxalyl-CoA, which are then fused by a this compound synthase enzyme.[15]

Figure 6: Simplified workflow of the engineered de novo biosynthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medkoo.com [medkoo.com]

- 4. This compound | C5H8N2O5 | CID 440259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. biorlab.com [biorlab.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. CAS 5302-45-4: this compound | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds | MDPI [mdpi.com]

- 13. CN105061247A - Improved synthesis method for this compound - Google Patents [patents.google.com]

- 14. Biosynthesis of plant hemostatic this compound in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Profile of Dencichine: A Technical Guide for Researchers

An In-depth Analysis of the NMR, IR, and MS Data of a Promising Hemostatic Agent

Dencichine, a non-protein amino acid identified as β-N-oxalyl-L-α,β-diaminopropionic acid, has garnered significant attention in the scientific community for its potent hemostatic properties.[1] Found in medicinal plants such as Panax notoginseng, this molecule holds promise for the development of novel therapeutic agents for managing bleeding disorders.[2] This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to support researchers, scientists, and drug development professionals in their endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available set of assigned ¹H and ¹³C NMR spectra for this compound is not readily found in the literature, the expected spectral characteristics can be inferred from its chemical structure. The following tables summarize the predicted chemical shifts for the protons and carbons in this compound. These predictions are based on the analysis of similar amino acid structures and general principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | 4.0 - 4.5 | Doublet of doublets (dd) | J(Hα, Hβa) ≈ 4-6, J(Hα, Hβb) ≈ 6-8 |

| H-βa | 3.5 - 3.8 | Doublet of doublets (dd) | J(Hβa, Hβb) ≈ 14-16, J(Hβa, Hα) ≈ 4-6 |

| H-βb | 3.2 - 3.5 | Doublet of doublets (dd) | J(Hβb, Hβa) ≈ 14-16, J(Hβb, Hα) ≈ 6-8 |

| -NH (α) | 7.5 - 8.5 | Broad singlet | - |

| -NH (β) | 8.0 - 9.0 | Triplet (t) | J(NH, Hβ) ≈ 5-7 |

| -COOH | 10.0 - 12.0 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-α | 50 - 55 |

| C-β | 40 - 45 |

| -COOH (α) | 170 - 175 |

| -C=O (oxalyl) | 160 - 165 |

| -C=O (oxalyl) | 160 - 165 |

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is outlined below. This can be adapted based on the specific instrumentation and experimental goals.

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans will depend on the sample concentration, but 16 to 64 scans are generally sufficient.

-

-

¹³C NMR:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).

-

-

2D NMR:

-

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Experimental workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| N-H (Amine/Amide) | Stretching | 3400 - 3200 | Medium |

| C-H (Alkane) | Stretching | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1760 - 1690 | Strong |

| C=O (Amide) | Stretching (Amide I) | 1680 - 1630 | Strong |

| N-H (Amine/Amide) | Bending (Amide II) | 1640 - 1550 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |

| C-N (Amine) | Stretching | 1250 - 1020 | Medium |

Experimental Protocol for FTIR Spectroscopy

For obtaining a high-quality FTIR spectrum of this compound, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method can be employed.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Place the mixture into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for structural elucidation through fragmentation analysis.

Table 4: Mass Spectrometry Data for this compound

| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |

| ESI+ | Q-TOF | 177.0455 | [M+H]⁺ |

| ESI+ | Triple Quadrupole | 177.2 → 116.2 | Precursor → Product ion transition for MRM |

Analysis of underivatized this compound can be challenging due to its high polarity. However, methods using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) have been successfully developed.[3] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization with reagents like ethyl chloroformate (ECF) is typically required.[4] A proposed fragmentation pathway for the ECF derivative of this compound has been reported.

Experimental Protocol for LC-MS/MS

The following is a general protocol for the analysis of underivatized this compound using LC-MS/MS.

Sample Preparation:

-

Extract this compound from the sample matrix (e.g., plant material, plasma) using a suitable solvent, often water or a hydroalcoholic mixture.[3][5]

-

Centrifuge the extract to remove particulate matter.

-

The supernatant may be further diluted or subjected to solid-phase extraction (SPE) for cleanup and concentration.

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a HILIC column for separation.

-

The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

-

Mass Spectrometry:

-

Employ electrospray ionization (ESI) in positive ion mode.

-

For quantitative analysis, operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring the transition of the precursor ion (m/z 177.2) to a specific product ion (e.g., m/z 116.2).

-

Experimental workflow for LC-MS/MS analysis of this compound.

Biological Pathway Involvement

This compound exerts its hemostatic effect through its influence on the coagulation cascade.[6] While the precise molecular targets are still under investigation, it is understood to modulate the coagulation system, platelet aggregation, and the fibrinolytic system.[6]

Proposed mechanism of this compound's hemostatic action.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and the methodologies for their analysis. Further research to obtain and publish high-resolution, fully assigned NMR and IR spectra will be invaluable to the scientific community for the continued development of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of this compound in Panax notoginseng by gas chromatography-mass spectrometry with ethyl chloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of this compound in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Solubility Profile of Dencichine: A Technical Guide for Researchers

An In-depth Examination of the Aqueous and Organic Solvent Solubility of a Promising Natural Compound

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid with significant pharmacological interest, particularly for its hemostatic properties.[1] As a small, polar molecule, its solubility characteristics are critical for its extraction from natural sources, formulation into therapeutic agents, and for conducting in-vitro and in-vivo studies. This technical guide provides a comprehensive overview of the known solubility of this compound in various aqueous and organic solvents, based on currently available scientific literature.

Physicochemical Properties of this compound

This compound is characterized as a strong polar and water-soluble substance.[1] Its chemical structure, featuring two amino groups and a carboxyl group, contributes to its hydrophilic nature.

Molecular Formula: C₅H₈N₂O₅ Molecular Weight: 176.13 g/mol

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, through analysis of experimental procedures for extraction and standard solution preparation, the following solubility information has been compiled. It is important to note that in some instances, solubility is inferred from the concentration of prepared solutions rather than from formal solubility studies.

| Solvent System | Reported Solubility / Concentration | Temperature | Notes | Reference |

| Water (ddH₂O) | ≥ 1.0 mg/mL | Not Specified | A standard solution was prepared at this concentration. | [1] |

| Water | 5.0 mg/mL | Not Specified | Vendor-supplied solubility data. | |

| Dimethyl Sulfoxide (DMSO) | 5.0 mg/mL | Not Specified | Vendor-supplied solubility data. | |

| 0.1 M Hydrochloric Acid (HCl) | 2 mg/mL | Warmed | The solution was warmed to achieve dissolution. | |

| Acetonitrile:Aqueous Ammonia (1:1, v/v) | 1 mg/mL | Not Specified | A primary stock solution was prepared at this concentration. |

Solubility in Aqueous and Organic Solvents: An Overview

Aqueous Solubility:

This compound exhibits good solubility in aqueous solutions, a characteristic attributed to its polar functional groups. Ultrapure deionized water has been identified as a highly effective solvent for extracting this compound from plant matrices, demonstrating superior extraction efficiency compared to several organic solvent mixtures.[1]

Organic Solvent Solubility and Miscibility:

The solubility of this compound in pure organic solvents is less characterized. However, its behavior in aqueous-organic mixtures is crucial for extraction and chromatographic applications.

-

Acetonitrile: While the solubility in pure acetonitrile is not specified, 70% aqueous acetonitrile has been successfully used for the extraction of this compound.[1] Furthermore, standard working solutions of this compound for analytical purposes are often prepared in 70% acetonitrile.[1] This indicates that this compound is soluble in this aqueous-organic mixture. A stock solution of 1 mg/mL has also been prepared in a 1:1 (v/v) mixture of acetonitrile and aqueous ammonia.

-

Methanol and Ethanol: Studies on the extraction of this compound have shown that 75% methanol and 75% ethanol are less efficient than pure water, suggesting that this compound may have a lower solubility in these solvent mixtures compared to water.[1]

Experimental Protocols

While specific protocols for determining the solubility of this compound were not found, the following methodologies are based on procedures reported for the preparation of standard solutions and the extraction of this compound from plant material. These can serve as a basis for designing formal solubility studies.

Protocol 1: Preparation of an Aqueous this compound Standard Solution

This protocol is adapted from the preparation of a standard solution for HPLC analysis.[1]

Objective: To prepare a 1.0 mg/mL stock solution of this compound in water.

Materials:

-

This compound (≥98% purity)

-

Double-distilled water (ddH₂O)

-

Analytical balance

-

1.5 mL microcentrifuge tube

-

Vortex mixer

Procedure:

-

Accurately weigh 1.0 mg of this compound using an analytical balance.

-

Transfer the weighed this compound into a 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of ddH₂O to the microcentrifuge tube.

-

Vortex the tube until the this compound is completely dissolved.

-

The resulting solution is a 1.0 mg/mL stock solution of this compound.

Visualizations

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction of this compound from a plant matrix (e.g., Panax notoginseng) and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for this compound extraction and HPLC analysis.

Conclusion

This compound is a polar compound with high solubility in water. While quantitative data in a broad range of organic solvents is scarce, its solubility in aqueous-organic mixtures, particularly those containing acetonitrile, is sufficient for effective extraction and analytical procedures. The information and protocols provided in this guide are intended to assist researchers in the handling and analysis of this compound for drug development and other scientific investigations. Further systematic studies are warranted to establish a more comprehensive solubility profile of this important natural product.

References

Dencichine in Panax notoginseng: A Technical Guide to Its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a significant non-protein amino acid found in Panax notoginseng (Burk.) F. H. Chen.[1][2] This compound is recognized for its potent hemostatic and anti-inflammatory properties, making it a key bioactive component responsible for some of the herb's therapeutic effects.[3][4][5] this compound's presence is not exclusive to the Panax genus; it has also been identified in species like Lathyrus sativus (grass pea) and cycads.[6] This guide provides an in-depth overview of the natural distribution of this compound within the P. notoginseng plant, details the analytical methodologies for its quantification, and illustrates its proposed biosynthetic pathway.

Natural Distribution of this compound

The concentration of this compound varies significantly across different parts of the P. notoginseng plant and can be influenced by cultivation methods. The underground parts, particularly the rootlets, consistently show the highest concentrations of this compound.

Quantitative Distribution in Plant Parts

A comprehensive study analyzing over 640 samples from Yunnan, China, the global cultivation and trading center for P. notoginseng, revealed a distinct distribution pattern. The highest concentration of this compound was found in the rootlets, followed by the main roots, leaves, and stems.[3][4][5]

Table 1: this compound Content in Various Parts of Panax notoginseng

| Plant Part | Relative this compound Content (%) | Average Concentration (mg/g) |

|---|---|---|

| Rootlets | 39.59% | 10.51 ± 0.48 |

| Main Roots | 29.91% | 8.79 ± 2.51 (field) / 7.09 ± 1.84 (forest) |

| Leaves | 16.21% | 3.93 ± 1.72 (field) / 5.52 ± 2.26 (forest) |

| Stems | 14.29% | 3.72 ± 0.12 |

Influence of Cultivation Method

Cultivation practices also impact this compound accumulation. Studies comparing in-field cultivation with in-forest cultivation have shown significant differences in this compound levels in the leaves and main roots.

Table 2: Comparison of this compound Content (mg/g) by Cultivation Method

| Plant Part | In-Field Cultivation (mg/g) | In-Forest Cultivation (mg/g) |

|---|---|---|

| Main Roots | 8.79 ± 2.51 | 7.09 ± 1.84 |

| Leaves | 3.93 ± 1.72 | 5.52 ± 2.26 |

Interestingly, leaves from forest-cultivated plants showed significantly higher this compound content, whereas main roots from field-cultivated plants had a higher concentration.[1][3]

Biosynthesis of this compound

Genomic studies of P. notoginseng have provided insights into the potential biosynthetic pathway of this compound. While the pathway in Lathyrus sativus involves intermediates like β-(isoxazolin-5-on-2-yl)-L-alanine (BIA), these have not been detected in P. notoginseng, suggesting a different mechanism.[7] A novel pathway has been proposed, involving five key enzyme types.[7] This pathway starts from O-phospho-L-serine and proceeds through several steps to synthesize L-2,3-Diaminopropionic acid (L-Dap), the immediate precursor to this compound.[7]

Caption: Proposed biosynthetic pathway of this compound in P. notoginseng.

The expression levels of the candidate genes for the enzymes in this pathway correlate with the observed distribution of this compound, being more abundant in the rhizome, fibrils, and root.[7]

Experimental Protocols

Accurate quantification of this compound is crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) is a widely used method due to its sensitivity and accuracy.[1]

Sample Preparation and Extraction

A validated ultrasonic-assisted extraction method provides high efficiency.[1][3]

-

Drying and Grinding : Plant materials (leaves, stems, main roots, rootlets) are washed, dried at 60°C, and ground into a fine powder (passing through an 80-mesh sieve).[1][3]

-

Extraction : 0.1 g of the powder is accurately weighed into a 1.5 mL centrifuge tube. 1.0 mL of double-distilled water (ddH₂O) is added.[1][3]

-

Ultrasonication : The mixture is subjected to ultrasonic cleaning (37 kHz) for approximately 45 minutes at a controlled temperature (around 20°C).[1][3]

-

Centrifugation : The extract is then centrifuged at 9168 x g for 3 minutes.[1][3]

-

Final Preparation : 300 μL of the supernatant is mixed with 700 μL of acetonitrile and sonicated for 10 minutes. After a final centrifugation at 13,201 x g for 5 minutes, the supernatant is collected for analysis.[1]

HPLC-DAD Analysis

A method using an HPLC system with a Diode Array Detector (DAD) has been optimized for this compound analysis without the need for derivatization, which is often required due to this compound's high polarity and weak UV absorption.[1][3]

-

System : Prominence LC-20A HPLC system with a DAD detector.[4]

-

Column : Syncronis HILIC HPLC column (2.1 × 150 mm, 5 μm).[4]

-

Mobile Phase : A mixture of 75% acetonitrile and 25% ammonium formate.[4]

-

Flow Rate : 0.4 mL/min.[4]

-

Column Temperature : 30°C.[4]

-

Injection Volume : 10 μL.[4]

-

Detection Wavelength : 215 nm.[4]

This method demonstrates good linearity over a concentration range of 6.25 to 400 μg/mL (R² = 0.9993). The limits of detection (LOD) and quantification (LOQ) are 0.10 mg/g and 0.33 mg/g, respectively, with average recovery rates between 82.94% and 94.19%.[1][3]

Experimental Workflow

The overall workflow from sample collection to data analysis is a systematic process designed to ensure accuracy and reproducibility.

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

This compound is a vital, pharmacologically active compound in Panax notoginseng. Its distribution is highest in the rootlets and main roots, with concentrations influenced by agricultural practices. The proposed biosynthetic pathway offers a foundation for future genetic and metabolic engineering studies to enhance this compound production. Furthermore, the detailed and validated HPLC-DAD methodology provides a robust framework for the accurate quantification of this compound, essential for the quality control of P. notoginseng raw materials and finished products in the pharmaceutical and nutraceutical industries.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Determination of this compound in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of this compound in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The chromosome‐scale high‐quality genome assembly of Panax notoginseng provides insight into this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Stability of Dencichine Under Diverse pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dencichine, a non-protein amino acid also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a compound of significant interest in pharmaceutical research due to its hemostatic and neurotoxic properties.[1][2] Understanding its stability under various environmental conditions is paramount for the development of safe and efficacious drug formulations. This technical guide provides a comprehensive overview of the stability of this compound, with a focus on the influence of pH and temperature. It outlines detailed experimental protocols for stability testing, presents data in a structured format, and includes visualizations of relevant biological pathways and experimental workflows to support further research and development.

Introduction to this compound

This compound is a naturally occurring amino acid found in plants such as Panax notoginseng and the seeds of Lathyrus sativus (grass pea).[1][2] It has a dual pharmacological profile, exhibiting both beneficial hemostatic effects and potent neurotoxicity.[1][3][4] The hemostatic properties of this compound make it a potential candidate for therapeutic applications in controlling bleeding.[3][4] Conversely, its association with the neurological disorder lathyrism necessitates a thorough understanding of its stability and degradation pathways to ensure patient safety.[1]

The stability of a drug substance like this compound is a critical quality attribute that can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in bioavailability. Therefore, comprehensive stability studies are mandated by regulatory agencies to establish the shelf-life and appropriate storage conditions for drug products.

This guide will delve into the methodologies for assessing this compound stability, with a particular emphasis on forced degradation studies. These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for designing robust stability studies.

| Property | Value/Description | Reference |

| Chemical Name | β-N-oxalyl-L-α,β-diaminopropionic acid | [1][2] |

| Molecular Formula | C₅H₈N₂O₅ | [1] |

| Molecular Weight | 176.13 g/mol | [5] |

| Appearance | White or off-white crystalline powder | |

| Solubility | Soluble in water | [2] |

This compound Stability Profile

While specific, publicly available quantitative data on the stability of pure this compound under a wide range of pH and temperature conditions is limited, general principles of amino acid stability and findings from analytical method development papers suggest its potential degradation pathways. Forced degradation studies are crucial to elucidate these pathways.[6]

Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a molecule.[6][7] These studies help in identifying likely degradation products and developing stability-indicating analytical methods.[6]

Illustrative Summary of this compound Forced Degradation (Hypothetical Data)

The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate the expected outcomes. The percentage of degradation is indicative and would need to be confirmed through experimental studies.

| Stress Condition | Reagent/Condition | Temperature (°C) | Duration (hr) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 15-25% | Hydrolysis of the oxalyl group, deamination |

| Base Hydrolysis | 0.1 M NaOH | 60 | 8 | 20-30% | Hydrolysis of the oxalyl group, racemization |

| Oxidation | 3% H₂O₂ | 25 | 24 | 10-20% | Oxidized forms of the amino acid |

| Thermal Degradation | Dry Heat | 80 | 48 | 5-15% | Decarboxylation, deamination |

| Photodegradation | UV/Visible Light | 25 | 72 | 5-10% | Photolytic cleavage products |

Note: This table presents hypothetical data for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Detailed and well-documented experimental protocols are critical for reproducible stability studies. The following sections provide representative protocols for conducting forced degradation studies on this compound.

Preparation of this compound Stock Solution

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in 10 mL of purified water to obtain a stock solution of 1 mg/mL.

-

Protect the solution from light and store at 2-8 °C when not in use.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Detailed Protocols for Stress Conditions

-

Acid Hydrolysis:

-

To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60 °C for 24 hours.

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Incubate the solution at 60 °C for 8 hours.

-

At specified time points (e.g., 0, 2, 4, 6, 8 hours), withdraw an aliquot.

-

Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

-

Dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of this compound stock solution (1 mg/mL), add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature (25 °C) for 24 hours, protected from light.

-

At specified time points, withdraw aliquots and dilute with the mobile phase for immediate analysis.

-

-

Thermal Degradation:

-

Place a known quantity of solid this compound powder in a thermostatically controlled oven at 80 °C for 48 hours.

-

At specified time points, withdraw samples, dissolve in a known volume of purified water, and dilute for analysis.

-

-

Photodegradation:

-

Expose a solution of this compound (e.g., 100 µg/mL in water) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At specified time points, withdraw samples for analysis.

-

Analytical Methodology

A validated stability-indicating analytical method is essential to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Thermo HILIC, 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 60:40 v/v)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Column Temperature | 25 °C[8] |

| Detection Wavelength | 213 nm[8] |

| Injection Volume | 10 µL |

Note: Method parameters may need to be optimized to achieve adequate separation of this compound from all potential degradation products.

Signaling Pathways Associated with this compound

This compound has been shown to inhibit osteoclastogenesis by interfering with specific signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications. One study has indicated that this compound inhibits osteoclastogenesis by suppressing the RANKL-associated NF-κB and MAPK signaling pathways.[2]

The following diagram illustrates the inhibitory effect of this compound on these pathways.

Conclusion

This technical guide provides a framework for understanding and evaluating the stability of this compound under various pH and temperature conditions. While specific quantitative stability data for this compound remains to be fully elucidated in publicly accessible literature, the principles of forced degradation studies and the provided experimental protocols offer a robust starting point for researchers and drug development professionals. The development of a validated, stability-indicating analytical method is paramount for accurately assessing the degradation of this compound and ensuring the quality, safety, and efficacy of potential therapeutic products. Furthermore, the elucidation of its interactions with key signaling pathways, such as the RANKL-associated NF-κB and MAPK pathways, will continue to inform its therapeutic potential and toxicological profile. Further research is warranted to generate comprehensive stability data for this compound to support its journey from a compound of interest to a well-characterized pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of this compound in Panax notoginseng in the Forest and Field Using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Pharmaceutical Research Progress of this compound: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. Determination of this compound in Sanqi tablet by HILIC - PubMed [pubmed.ncbi.nlm.nih.gov]

potential pharmacological effects of Dencichine beyond hemostasis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dencichine, a non-protein amino acid primarily found in Panax notoginseng, has long been recognized for its potent hemostatic properties. However, a growing body of scientific evidence reveals a broader spectrum of pharmacological activities, positioning this compound as a compelling candidate for therapeutic development in various disease areas beyond blood coagulation. This technical guide provides an in-depth overview of the emerging pharmacological effects of this compound, focusing on its neuroprotective, anti-inflammatory, anti-tumor, hepatoprotective, analgesic, and cardiovascular activities. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of current knowledge, including quantitative data, detailed experimental protocols, and visualization of key signaling pathways.

Neuroprotective Effects

This compound has demonstrated significant potential in protecting neuronal cells from damage and promoting their survival. Studies suggest that its neuroprotective mechanisms involve the modulation of key signaling pathways and reduction of oxidative stress.

Experimental Evidence: While specific IC50 values for this compound in neuroprotection assays are not widely reported, studies on related compounds and extracts containing this compound indicate a dose-dependent protective effect. For instance, in models of oxidative stress-induced neuronal cell death, this compound has been shown to enhance cell viability.

Signaling Pathway:

This compound's neuroprotective signaling pathway.

Anti-inflammatory and Analgesic Properties

This compound exhibits notable anti-inflammatory and analgesic effects, suggesting its potential in managing inflammatory conditions and pain.

Analgesic Activity: In vivo studies using models such as the hot plate and formalin tests have indicated that this compound possesses analgesic properties. However, specific ED50 values for this compound in these models are yet to be firmly established.

Experimental Workflow: Formalin Test for Analgesia

Dencichine's Pro-thrombotic Mechanism of Action: A Technical Guide for Researchers

Executive Summary

Dencichine, a non-protein amino acid isolated from the traditional medicinal herb Panax notoginseng, is recognized for its potent hemostatic properties. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates platelet aggregation, tailored for researchers, scientists, and professionals in drug development. The core mechanism of this compound centers on its activity as an agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor on platelets. Activation of this receptor initiates a complex intracellular signaling cascade characterized by elevated cytosolic calcium concentrations, increased production and release of thromboxane A2 (TXA2), and a concurrent decrease in cyclic adenosine monophosphate (cAMP) levels. These integrated signals synergistically lower the threshold for platelet activation and promote aggregation, thereby contributing to this compound's capacity to reduce bleeding. This document synthesizes the current understanding of this mechanism, presents the qualitative effects in a structured format, details relevant experimental protocols, and provides mandatory visualizations of the signaling pathways and experimental workflows.

Data Presentation: Summary of this compound's Effects

The following table summarizes the dose-dependent effects of orally administered this compound on key hemostatic and coagulation parameters as reported in scientific literature. Due to the inaccessibility of full-text primary research articles, specific quantitative data (e.g., mean ± SD, p-values, IC50) are not available; therefore, the effects are presented qualitatively.

| Parameter | Effect of this compound Administration | Reference(s) |

| Primary Hemostasis | ||

| Tail Bleeding Time | Shortened in a dose-dependent manner.[1] | [1] |

| Platelet Aggregation | Potentiates agonist-induced aggregation.[2][3] | [2][3] |

| Coagulation Cascade | ||

| Activated Partial Thromboplastin Time (APTT) | Reduced in a dose-dependent manner.[1] | [1] |

| Thrombin Time (TT) | Reduced in a dose-dependent manner.[1] | [1] |

| Fibrinogen (FIB) Concentration | Increased in a dose-dependent manner.[1] | [1] |

| Intra-platelet Signaling | ||

| Intracellular Calcium ([Ca²⁺]i) | Elevates cytoplasmic concentration.[1][3] | [1][3] |

| Intracellular cAMP | Decreases levels.[1][3] | [1][3] |

| Thromboxane A2 (TXA2) Release | Increases secretion.[1][3] | [1][3] |

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental procedures. The following sections provide detailed methodologies for these key assays, reflecting standard laboratory practices.

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for quantifying platelet aggregation by measuring changes in light transmission through a platelet suspension as aggregates form.

a. Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Blood Collection: Draw whole blood from healthy, fasting donors into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio). The first few milliliters should be discarded to avoid contamination with tissue factors.

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake disengaged to prevent platelet activation. Carefully aspirate the upper, platelet-rich plasma (PRP) layer.

-

PPP Preparation: Re-centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet the remaining cellular components. The resulting supernatant is platelet-poor plasma (PPP).

b. Aggregometry Procedure:

-

Instrument Calibration: Set the aggregometer baseline by calibrating with PRP (0% light transmission) and PPP (100% light transmission).

-

Incubation: Pre-warm PRP aliquots to 37°C in cuvettes with a magnetic stir bar. Add the desired concentration of this compound or a vehicle control and incubate for a specified period (e.g., 5-10 minutes).

-

Initiation of Aggregation: Introduce a platelet agonist, such as ADP, collagen, or thrombin, to the cuvette to trigger aggregation.

-

Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve. The primary endpoint is the maximum percentage of aggregation achieved.

Measurement of Intracellular Calcium ([Ca²⁺]i) Mobilization

This protocol utilizes fluorescent calcium indicators to measure dynamic changes in cytosolic calcium levels in platelets upon stimulation.

a. Platelet Preparation and Dye Loading:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a buffered salt solution (e.g., Tyrode's buffer).

-

Incubate the washed platelets with a cell-permeant fluorescent calcium indicator, such as Fluo-3 AM, in the dark at 37°C for 30-45 minutes.

-

Wash the platelets to remove any non-internalized dye.

b. Fluorometric Measurement:

-

Resuspend the dye-loaded platelets in a calcium-containing buffer.

-

Place the platelet suspension in the fluorometer and record a baseline fluorescence signal.

-

Add this compound or a vehicle control, followed by a platelet agonist.

-

Continuously record the fluorescence intensity. An increase in fluorescence correlates with a rise in intracellular calcium concentration.

Quantification of cAMP and TXA2 by ELISA

Competitive enzyme-linked immunosorbent assays (ELISAs) are employed to precisely measure the levels of key second messengers.

a. Sample Preparation:

-

Prepare washed platelets and treat them with this compound or a vehicle control, followed by stimulation with an appropriate agonist.

-

For cAMP measurement, immediately stop the reaction and lyse the platelets to release intracellular contents.

-

For TXA2 measurement, the reaction is stopped, and the supernatant is collected to measure the stable metabolite, thromboxane B2 (TXB2).

b. ELISA Procedure:

-

Utilize commercial ELISA kits specific for cAMP and TXB2.

-

Adhere to the manufacturer's protocol, which involves adding prepared samples, standards, and controls to antibody-coated microplates.

-

Following incubations and wash steps, a substrate is added to generate a colorimetric signal that is inversely proportional to the amount of the target molecule in the sample.

-

Measure the absorbance with a microplate reader and calculate the concentrations based on a standard curve.

Mandatory Visualizations

This compound Signaling Pathway in Platelet Aggregation

This compound-mediated platelet activation signaling cascade.

Experimental Workflow for this compound Platelet Function Analysis

General experimental workflow for assessing this compound's effects.

References

Toxicological Profile of Dencichine and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dencichine, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid found in plants of the Lathyrus genus, notably the grass pea (Lathyrus sativus), and in the traditional Chinese medicinal herb Panax notoginseng. While it exhibits certain therapeutic effects, its toxicological profile, particularly its neurotoxicity, is a significant concern. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of this compound and its isomers, with a focus on its mechanisms of action, available quantitative data, and experimental methodologies. It is important to note that while the neurotoxic effects of β-ODAP are relatively well-documented, there is a significant lack of publicly available data from standardized toxicological studies for other endpoints such as acute, sub-chronic, reproductive, and developmental toxicity, as well as carcinogenicity.

Chemical Identity and Isomerism

This compound primarily exists as two isomers:

-

β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP): The more abundant and significantly more neurotoxic isomer.

-

α-N-oxalyl-L-α,β-diaminopropionic acid (α-ODAP): The less toxic isomer.

The β-isomer is the primary focus of toxicological concern. Thermal processing, such as cooking, can induce partial isomerization from the β- to the less harmful α-form.

Toxicological Profile

Acute Toxicity

Table 1: Acute Neurotoxicity of this compound (β-ODAP)

| Species | Route of Administration | Dose | Observed Effects | Citation |

| 12-day-old rats | Intraperitoneal | Not specified | Convulsions within 10 minutes | [1] |

Experimental Protocol: Intraperitoneal Neurotoxicity in Rats [1]

-

Test Substance: β-N-oxalyl-l-αβ-diaminopropionic acid isolated from Lathyrus sativus.

-

Test System: 12-day-old albino rats.

-

Administration: Intraperitoneal injection.

-

Dosage: Not specified in the abstract.

-

Observations: Monitoring for clinical signs of toxicity, specifically convulsions. Brain tissue was analyzed for changes in ammonia, glutamine, urea, aspartic acid, and glutamic acid.

-

Key Findings: Rapid onset of convulsions and a significant increase in brain glutamine and ammonia levels, suggesting chronic ammonia toxicity. Adult rats did not show these symptoms.

Sub-chronic Toxicity

There is a lack of data from standardized 90-day sub-chronic oral toxicity studies (e.g., OECD 408) for this compound, which would be necessary to establish a No-Observed-Adverse-Effect Level (NOAEL).

Neurotoxicity

The primary toxicological concern with this compound is its potent neurotoxicity, which is implicated in the human neurological disorder neurolathyrism, characterized by spastic paralysis of the lower limbs.

Mechanism of Neurotoxicity:

The neurotoxicity of β-ODAP is primarily mediated through an excitotoxic mechanism involving the overstimulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors in the central nervous system.[2] This leads to a cascade of downstream events culminating in neuronal cell death, particularly affecting motor neurons.

The key events in the neurotoxic signaling pathway include:

-

AMPA Receptor Agonism: β-ODAP acts as a structural analog of the neurotransmitter glutamate and binds to and activates AMPA receptors.[2]

-

Excitotoxicity: Over-activation of AMPA receptors leads to excessive influx of Ca²⁺ into the neuron.

-

Mitochondrial Dysfunction: The resulting intracellular Ca²⁺ overload disrupts mitochondrial function, leading to impaired energy metabolism and production of reactive oxygen species (ROS).[2]

-

Oxidative Stress: Increased ROS production overwhelms the cellular antioxidant defense mechanisms, causing oxidative damage to lipids, proteins, and DNA.[2]

-

Inhibition of Cystine Uptake: β-ODAP can inhibit the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH). This further exacerbates oxidative stress.[2]

-

Endoplasmic Reticulum (ER) Stress: Disruption of Ca²⁺ homeostasis also leads to ER stress.[2]

-

Apoptosis: The culmination of these events triggers programmed cell death (apoptosis) of motor neurons.

Signaling Pathway of this compound (β-ODAP) Neurotoxicity

Genotoxicity

A comprehensive battery of genotoxicity studies for this compound, including a bacterial reverse mutation assay (Ames test, OECD 471), an in vitro micronucleus test (OECD 487), and an in vivo micronucleus test, is not available in the public literature. While oxidative stress, a known mechanism of this compound's neurotoxicity, can lead to DNA damage, direct evidence of its mutagenic or clastogenic potential is lacking.

Carcinogenicity

There are no long-term carcinogenicity bioassays (e.g., OECD 451) available for this compound. Therefore, its carcinogenic potential remains un-evaluated.

Reproductive and Developmental Toxicity

Isomer-Specific Toxicity

The toxicity of this compound is highly dependent on its isomeric form.

-

β-ODAP: As detailed above, this isomer is a potent neurotoxin.

-

α-ODAP: This isomer is considered to be significantly less toxic than the β-isomer. Studies have shown that the α-isomer is neither acutely nor chronically toxic when injected into the cerebrospinal fluid of rats, in contrast to the β-isomer.[4]

The conversion of the more toxic β-isomer to the less toxic α-isomer during cooking is a key factor in reducing the risk of neurolathyrism from the consumption of Lathyrus sativus.

Toxicokinetics

Limited data is available on the toxicokinetics of this compound. Studies in animals suggest that it can be absorbed orally and undergoes some metabolism. One study using radiolabeled β-ODAP in mice, rats, and chicks indicated that a portion of the molecule can be oxidized to CO₂ and oxalate.[5] The extent of metabolism and excretion appears to vary between species.

Conclusion and Data Gaps

The toxicological profile of this compound is dominated by its neurotoxic effects, which are primarily mediated by excitotoxicity through AMPA receptor agonism and subsequent oxidative stress. This mechanism is well-supported by in vitro and in vivo studies. However, there is a significant lack of standardized toxicological data for other critical endpoints.

Major Data Gaps:

-

Acute Toxicity: No definitive oral LD50 values.

-

Sub-chronic and Chronic Toxicity: Lack of repeated-dose studies to establish a NOAEL.

-

Genotoxicity: Absence of data from a standard battery of genotoxicity tests.

-

Carcinogenicity: No long-term carcinogenicity studies.

-

Reproductive and Developmental Toxicity: Insufficient data to assess the risk.

For drug development professionals, the potent neurotoxicity of the β-isomer of this compound necessitates careful consideration. While it has therapeutic applications, particularly its hemostatic effects, any pharmaceutical development would require a thorough toxicological evaluation to establish safe exposure levels, especially for chronic use. The significant data gaps highlighted in this guide underscore the need for further research to fully characterize the toxicological profile of this compound and its isomers. Researchers are encouraged to conduct studies following standardized international guidelines to fill these critical knowledge gaps.

References

Methodological & Application

Application Note: A Rapid and Sensitive HPLC-MS/MS Method for the Quantification of Dencichine in Rat Plasma

Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic studies.

Abstract: This application note details a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the rapid and sensitive quantification of dencichine in rat plasma. The protocol employs a simple protein precipitation step for sample preparation and utilizes carbocisteine as an internal standard (IS). Chromatographic separation is achieved on a C18 column with a total run time of approximately 1.7 minutes.[1][2] The method demonstrates excellent sensitivity with a lower limit of quantification (LLOQ) of 20 ng/mL and exhibits good linearity over a wide concentration range.[2][3] This validated protocol is highly suitable for conducting preclinical pharmacokinetic studies of this compound in rats.[1][2]

Introduction

This compound (β-N-oxalyl-L-α,β-diaminopropionic acid) is a non-protein amino acid found in several medicinal plants, including Panax notoginseng.[3][4] It is recognized for its hemostatic properties and is a key active component in traditional remedies.[3][4] To properly evaluate its therapeutic potential, absorption, distribution, metabolism, and excretion (ADME) properties, a robust and sensitive bioanalytical method is essential for its quantification in biological matrices. This document provides a detailed, validated HPLC-MS/MS protocol for determining this compound concentrations in rat plasma, crucial for preclinical pharmacokinetic assessments.

Experimental Protocols

Chemicals and Reagents

-

This compound Reference Standard: Purity >99%

-

Internal Standard (IS): Carbocisteine ((l)-2-amino-3-(carboxymethylthio)propionic acid), Purity >99%[1][3]

-

Solvents: Acetonitrile (HPLC grade), Aqueous Ammonia (HPLC grade)[1]

-

Reagents: Ammonium Acetate (HPLC grade), Deionized Water[1]

Instrumentation

-